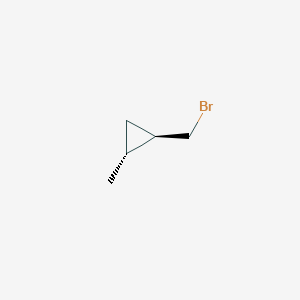![molecular formula C16H22N2O3 B12962240 rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)
rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a tert-butyl carbamate group attached to a bicyclic system containing an oxygen and nitrogen atom, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic system.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the bicyclic intermediate with tert-butyl chloroformate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Analyse Chemischer Reaktionen
Types of Reactions
rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., phenyl halides) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl ((1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate
- tert-Butyl ((1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate
Uniqueness
rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate is unique due to its specific bicyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C16H22N2O3 |
|---|---|
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl]carbamate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)17-18-13-10-20-9-12(13)14(18)11-7-5-4-6-8-11/h4-8,12-14H,9-10H2,1-3H3,(H,17,19)/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
KFOVYLKCIDZZEK-BFHYXJOUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NN1[C@@H]2COC[C@@H]2[C@H]1C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)NN1C2COCC2C1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12962203.png)
![2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12962211.png)






